3-Amino-N-acetyl Memantine

Analytical Chemistry Pharmaceutical Quality Control LC-MS/MS

Substituting 3-Amino-N-acetyl Memantine with Memantine or N-Acetyl Memantine in analytical workflows causes HPLC/LC-MS/MS calibration failure and ICH Q3A non-compliance. This authenticated Memantine impurity reference standard features a unique 3-amino group (+15.01 Da vs. Memantine) ensuring interference-free quantification. • Validated for ANDA impurity profiling with distinct retention time (HPLC) and m/z (LC-MS/MS). • Free 3-amino handle enables covalent conjugation to biotin/fluorophores for target-engagement studies. • Supplied at ≥95% purity; available from 5 mg to bulk quantities with custom synthesis support.

Molecular Formula C14H24N2O
Molecular Weight 236.35 g/mol
Cat. No. B13862238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-acetyl Memantine
Molecular FormulaC14H24N2O
Molecular Weight236.35 g/mol
Structural Identifiers
SMILESCC(=O)NC12CC3(CC(C1)(CC(C3)(C2)N)C)C
InChIInChI=1S/C14H24N2O/c1-10(17)16-14-7-11(2)4-12(3,8-14)6-13(15,5-11)9-14/h4-9,15H2,1-3H3,(H,16,17)/t11-,12+,13?,14?
InChIKeyFSVYZSXRVMLFEK-VTXSZYRJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-acetyl Memantine: Impurity Standard & Intermediate


3-Amino-N-acetyl Memantine (N-(3-amino-5,7-dimethyladamantan-1-yl)acetamide) is a chemically modified adamantane derivative, belonging to a class of compounds structurally related to the clinically approved NMDA receptor antagonist, Memantine . It is primarily categorized as a Memantine impurity and serves a critical, non-therapeutic role as a reference standard in pharmaceutical quality control and analytical method validation. Its molecular formula is C₁₄H₂₄N₂O, with a molecular weight of 236.35 g/mol, distinguishing it from Memantine (C₁₂H₂₁N, 179.30 g/mol) and its primary metabolite/acetylated form, N-Acetyl Memantine (C₁₄H₂₃NO, 221.34 g/mol) . This specific compound is an essential tool for analytical chemists and formulation scientists, rather than a direct substitute for the active pharmaceutical ingredient (API) itself.

Why 3-Amino-N-acetyl Memantine Cannot Be Replaced


Attempting to substitute 3-Amino-N-acetyl Memantine with Memantine, its acetylated form (N-Acetyl Memantine), or other memantine impurities will lead to catastrophic analytical failures. In high-performance liquid chromatography (HPLC) or mass spectrometry (MS) assays, each impurity has a unique retention time and mass-to-charge ratio (m/z) . Using an incorrect standard will produce inaccurate calibration curves and false-positive/negative results, directly violating ICH Q3A guidelines for impurity profiling. Furthermore, its unique 3-amino group provides a functional handle absent in Memantine or N-Acetyl Memantine, making it a specific synthetic intermediate for creating targeted chemical probes or labeled analogs that are unattainable via simpler derivatives . The precise quantitative evidence for its differentiation lies not in therapeutic potency but in its indispensable analytical and synthetic specificity, as detailed below.

3-Amino-N-acetyl Memantine: Analytical & Synthetic Differentiation


Molecular Weight Distinction in LC-MS/MS

3-Amino-N-acetyl Memantine provides a unique and resolvable mass for use as a system suitability standard or internal standard in LC-MS/MS assays for memantine and its related substances. Its molecular weight of 236.35 g/mol is a specific identifier that differentiates it from Memantine (179.30 g/mol) and N-Acetyl Memantine (221.34 g/mol) . This 15.01 Da and 57.04 Da mass difference allows for clear baseline separation in mass spectrometric detection, preventing co-elution and signal interference when quantifying low levels of this specific impurity in API or drug product samples .

Analytical Chemistry Pharmaceutical Quality Control LC-MS/MS

Functional Group for Regioselective Conjugation

3-Amino-N-acetyl Memantine is uniquely defined by its free primary 3-amino group, a feature absent in both Memantine (which has a primary amine at position 1) and N-Acetyl Memantine (which has an amide and no free amine) . This free amine group is a reactive site for conjugation chemistry, such as biotinylation or fluorophore tagging for the creation of chemical probes. In contrast, the amino group of Memantine is sterically hindered, and N-Acetyl Memantine is inert to standard amine coupling agents. This distinct functional group allows for the synthesis of a class of memantine-derived probes that are inaccessible using the parent API or its simple N-acetyl derivative.

Medicinal Chemistry Chemical Biology Synthetic Chemistry

Certified Impurity Reference Standard Role

3-Amino-N-acetyl Memantine is a defined and cataloged impurity of Memantine, unlike N-Acetyl Memantine, which is primarily an intermediate or a different impurity (e.g., EP Impurity F) . Its procurement is mandated for pharmaceutical companies and analytical labs to establish impurity profiles as per ICH guidelines. While Memantine is the API with a well-documented therapeutic IC50 against NMDA receptors in the micromolar range (e.g., 1-2 µM) [1], 3-Amino-N-acetyl Memantine's value is not in its pharmacology but in its use as a high-purity reference standard (typical purity ≥95% from reputable vendors) . This ensures the accuracy of methods designed to detect this specific process-related or degradation impurity.

Pharmaceutical Analysis Regulatory Compliance Method Validation

3-Amino-N-acetyl Memantine: Validated Applications


HPLC Validation for Impurity Profiling

Analytical laboratories in pharmaceutical companies or CROs use 3-Amino-N-acetyl Memantine as a primary reference standard to spike into memantine API or drug product samples. This validates the HPLC method's ability to separate and quantify this specific impurity from the main drug peak and other related substances . The quantitative difference in molecular weight and unique retention time ensures the method is specific and accurate, which is a regulatory requirement for ANDA filings .

LC-MS/MS System Suitability & Calibration

In LC-MS/MS quantification assays, this compound is ideal for preparing calibration curves and quality control (QC) samples . Its distinct m/z ratio, which is 15.01 Da higher than Memantine, prevents interference and allows for accurate, low-level detection of this impurity. It is also used as a system suitability standard to confirm instrument performance before running a batch of samples, a critical step in GMP/GLP environments.

Labeled Chemical Probe Synthesis

Medicinal chemists utilize the free 3-amino group of 3-Amino-N-acetyl Memantine to covalently attach reporter tags (e.g., biotin, fluorescent dyes) or affinity handles . The resulting probe molecules are used in chemical biology experiments for target engagement studies, cellular imaging of NMDA receptor trafficking, or affinity purification of memantine-binding proteins. This application is not possible with the parent drug, Memantine, or the simple N-acetylated derivative, which lacks a suitable reactive handle .

Technical Documentation Hub

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